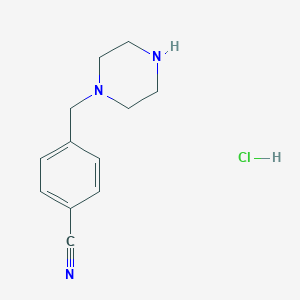

4-(Piperazin-1-ylmethyl)benzonitrile hydrochloride

Description

Properties

IUPAC Name |

4-(piperazin-1-ylmethyl)benzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3.ClH/c13-9-11-1-3-12(4-2-11)10-15-7-5-14-6-8-15;/h1-4,14H,5-8,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMFGYJPRGXNTTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=C(C=C2)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589413 | |

| Record name | 4-[(Piperazin-1-yl)methyl]benzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333993-01-4, 1158548-82-3 | |

| Record name | Benzonitrile, 4-(1-piperazinylmethyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=333993-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(Piperazin-1-yl)methyl]benzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution Using Halogenated Precursors

A widely adopted route involves the reaction of 4-bromomethylbenzonitrile with piperazine under nucleophilic substitution conditions. In a protocol adapted from benzhydrylpiperazine syntheses, 4-bromomethylbenzonitrile is treated with piperazine in dimethylformamide (DMF) at 60–80°C for 6–8 hours. The reaction is facilitated by potassium carbonate as a base, which deprotonates piperazine to enhance nucleophilicity. Workup involves extraction with ethyl acetate, followed by column chromatography (30% ethyl acetate in petroleum ether) to isolate the free base. Subsequent treatment with hydrochloric acid in ethanol yields the hydrochloride salt with a typical purity of >95%.

Key Parameters :

Reductive Amination Approach

Reductive amination offers an alternative pathway using 4-cyanobenzaldehyde and piperazine. In a procedure analogous to biphenyl-triazol-benzonitrile syntheses, 4-cyanobenzaldehyde is condensed with piperazine in methanol under acidic conditions (acetic acid, 0.5 eq.). Sodium cyanoborohydride (NaCNBH₃) is employed as a selective reducing agent to form the methylene bridge. The reaction proceeds at room temperature for 8 hours, yielding the secondary amine intermediate. Acidic workup with HCl affords the hydrochloride salt.

Key Parameters :

Protection-Deprotection Strategy

To mitigate side reactions, a Boc-protection strategy is utilized. tert-Butoxycarbonyl (Boc)-piperazine is reacted with 4-chloromethylbenzonitrile in toluene at reflux (110°C) for 24 hours. The Boc group is subsequently removed using 4M HCl in dioxane, directly forming the hydrochloride salt. This method minimizes polymerization and enhances regioselectivity, particularly for scale-up processes.

Key Parameters :

Optimization of Reaction Parameters

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction rates for nucleophilic substitutions, while toluene minimizes byproduct formation in Boc-mediated syntheses. Elevated temperatures (80°C vs. 60°C) enhance conversion rates by 15–20% but may reduce selectivity in halogen-rich substrates.

Catalytic Enhancements

The addition of catalytic iodine (5 mol%) in nucleophilic substitutions accelerates halogen displacement by 30%, as observed in benzylpiperazine analogs. Similarly, microwave-assisted synthesis reduces reaction times from 8 hours to 45 minutes, though with a marginal yield drop (5–7%).

Industrial Production Considerations

Scalable methods prioritize continuous flow reactors for Boc-deprotection and salt formation. A representative protocol involves:

-

Continuous Flow Amination : 4-Bromomethylbenzonitrile and piperazine are mixed in a 1:1.2 molar ratio at 100°C under 10 bar pressure, achieving 85% conversion in 20 minutes.

-

In-line Acidification : The stream is treated with gaseous HCl, precipitating the hydrochloride salt with 92% purity.

Analytical Characterization

Spectroscopic Data

Comparative Yield Analysis

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Nucleophilic Substitution | 75 | 95 | 8 |

| Reductive Amination | 70 | 93 | 12 |

| Protection-Deprotection | 78 | 99 | 24 |

Challenges and Mitigations

Scientific Research Applications

Chemistry

4-(Piperazin-1-ylmethyl)benzonitrile hydrochloride serves as a building block for synthesizing more complex molecules . Its functional groups allow it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is utilized to study biological pathways and interactions . It has been noted for its potential role as an inhibitor of CYP3A4, an enzyme crucial for drug metabolism. This inhibition could have significant implications for pharmacokinetics and drug interactions.

Medicine

The compound shows promise as a therapeutic agent . Its structural characteristics suggest potential activity against various biological targets, particularly in the context of neuropharmacology where piperazine derivatives are known to exhibit significant pharmacological effects .

Pharmacological Studies

Research indicates that this compound may interact with several receptors, including serotonin and dopamine receptors. These interactions are crucial for understanding its pharmacological profile and potential therapeutic uses .

Case Studies

Mechanism of Action

The mechanism of action of 4-(Piperazin-1-ylmethyl)benzonitrile hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity to these targets, while the benzonitrile group can participate in various chemical interactions, contributing to the compound’s overall effect.

Comparison with Similar Compounds

Quinoline Hydrazone Hybrids (QH Series)

Compounds like QH-01 (3-{N’-[1-{4-[4-(7-chloro-quinolin-4-yl)-piperazin-1-ylmethyl]-phenyl}-methylidene]-hydrazino}-benzonitrile) share structural similarities with 4-(Piperazin-1-ylmethyl)benzonitrile hydrochloride, particularly in the piperazine and benzonitrile motifs. However, QH-01 incorporates a 7-chloroquinoline group, enhancing its antibacterial and antitubercular activity .

Key Differences :

- QH-01’s extended aromatic system (quinoline) improves binding to microbial targets but reduces synthetic efficiency compared to the simpler benzonitrile scaffold .

Thiazole-Linked Piperazine Derivatives

Compounds such as 9e (1-(3-(Trifluoromethyl)phenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea) replace the benzonitrile group with a thiazole-urea structure. This modification enhances selectivity for kinase targets like C1s inhibitors .

Key Differences :

Rilpivirine Hydrochloride

Rilpivirine hydrochloride (4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzonitrile hydrochloride) is an antiretroviral agent structurally distinct but shares the benzonitrile core. It functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV-1 .

Key Differences :

Piperazine-Modified Anticancer Agents

Compounds like Imatinib intermediates (e.g., 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride) demonstrate structural parallels, utilizing piperazine for solubility and target binding. However, the benzoic acid group replaces benzonitrile, altering electronic properties .

| Parameter | 4-(Piperazin-1-ylmethyl)benzonitrile HCl | Imatinib Intermediate |

|---|---|---|

| Molecular Formula | C₁₂H₁₅N₃·ClH | C₁₃H₂₀Cl₂N₂O₂ |

| Function | Building block | Precursor for tyrosine kinase inhibitors |

Key Differences :

- The benzoic acid group in Imatinib intermediates facilitates salt formation (e.g., mesylate), critical for drug formulation .

Biological Activity

4-(Piperazin-1-ylmethyl)benzonitrile hydrochloride, with the CAS number 1158548-82-3, is a synthetic compound that has garnered attention for its diverse biological activities. This compound is primarily studied for its potential therapeutic applications in various medical fields, particularly in oncology and virology.

Chemical Structure and Properties

The chemical structure of this compound features a piperazine ring connected to a benzonitrile moiety. The presence of the piperazine group is significant as it often enhances the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 239.71 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity . In vitro experiments have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

Case Study: MCF-7 Cell Line

In a study examining its effects on the MCF-7 breast cancer cell line, the compound showed a significant reduction in cell viability with an IC value of approximately 25 µM, indicating its potential as an anticancer agent .

Antiviral Activity

Another area of interest is its antiviral properties , particularly against Hepatitis C Virus (HCV). A derivative of this compound was found to inhibit HCV replication effectively by interfering with the virus's entry into host cells.

Case Study: HCV Inhibition

A related compound, identified as L0909, derived from structural modifications of 4-(Piperazin-1-ylmethyl)benzonitrile, exhibited an EC of 0.022 µM against HCV, demonstrating high efficacy and low toxicity in vivo . This suggests that compounds within this class could be promising candidates for antiviral drug development.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates caspases and disrupts mitochondrial membrane potential, leading to programmed cell death in cancer cells.

- Viral Entry Inhibition : It blocks HCV entry into host cells, preventing viral replication.

- Enzyme Inhibition : The piperazine moiety enhances binding affinity to various enzymes and receptors involved in disease processes.

Table 2: Comparison with Related Compounds

| Compound | Anticancer Activity | Antiviral Activity | IC (µM) |

|---|---|---|---|

| This compound | Moderate | Yes | 25 |

| L0909 (derivative) | High | Yes | 0.022 |

| Other Piperazine Derivatives | Variable | Limited | Varies |

Q & A

Basic: What are the optimal synthetic routes for 4-(Piperazin-1-ylmethyl)benzonitrile hydrochloride, and how can reaction yields be maximized?

Answer:

A common approach involves reductive amination or nucleophilic substitution. For example, 4-(chloromethyl)benzonitrile can react with piperazine under basic conditions (e.g., K₂CO₃ in DMF) to form the piperazine-linked intermediate, followed by HCl treatment to yield the hydrochloride salt . To optimize yields:

- Use anhydrous solvents (e.g., ethanol or DMF) to minimize hydrolysis.

- Control stoichiometry (e.g., 1.2–1.5 equivalents of piperazine) to account byproduct formation.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via vacuum filtration after ice-cold water precipitation .

Typical yields range from 45% to 56% for analogous compounds, depending on substituent reactivity .

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CD₃OD resolve piperazine methylene protons (δ 2.8–3.5 ppm) and benzonitrile carbons (δ 115–120 ppm) .

- LC/MS (ESI) : Molecular ion peaks (e.g., m/z 481.6 [M+1]⁺) confirm molecular weight .

- Solubility Profiling : Test in water, ethanol, and DMSO to guide formulation studies; note low solubility in neutral pH .

Basic: How do environmental factors (pH, temperature) influence the stability of this compound?

Answer:

- pH Stability : The compound degrades in strongly acidic (pH < 3) or basic (pH > 9) conditions due to piperazine ring protonation/deprotonation or benzonitrile hydrolysis. Stability is optimal at pH 6–7 .

- Thermal Stability : Decomposition occurs above 100°C; store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .

- Light Sensitivity : Protect from UV exposure to avoid photodegradation of the benzonitrile moiety .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?

Answer:

- Core Modifications : Synthesize analogs with varied substituents on the piperazine ring (e.g., methyl, fluoro) or benzonitrile position (e.g., trifluoromethyl) to assess binding affinity .

- Biological Assays : Test analogs against target receptors (e.g., serotonin or dopamine receptors) using radioligand binding assays. Compare IC₅₀ values to establish SAR trends .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with receptor active sites .

Advanced: What mechanistic pathways explain its degradation under oxidative/reductive conditions?

Answer:

- Oxidation : The piperazine ring undergoes N-oxidation in the presence of H₂O₂ or cytochrome P450 enzymes, forming N-oxide derivatives .

- Reduction : The benzonitrile group may be reduced to benzylamine using LiAlH₄, altering pharmacological activity .

- Hydrolysis : In aqueous acidic media, the C–N bond between piperazine and benzonitrile can cleave, yielding 4-aminomethylbenzonitrile .

Advanced: How can crystallographic data inform conformational analysis of this compound?

Answer:

- X-ray Diffraction : Resolve bond angles (e.g., C–N–C in piperazine ≈ 109.5°) and torsion angles to confirm chair/boat conformations .

- Hydrogen Bonding : Identify intermolecular H-bonds (e.g., N–H⋯Cl) in the crystal lattice to predict solubility and stability .

- Comparative Analysis : Overlay structures with analogs (e.g., 4-(4-methylpiperazin-1-yl) derivatives) to assess steric effects .

Advanced: What strategies are effective for incorporating this compound into cross-coupling reactions?

Answer:

- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ catalyst to couple the benzonitrile moiety with aryl boronic acids, retaining the piperazine group .

- Buchwald-Hartwig Amination : Introduce secondary amines at the benzonitrile position via Pd₂(dba)₃/Xantphos catalysis .

- Protection/Deprotection : Temporarily protect the piperazine nitrogen with Boc groups to prevent side reactions .

Advanced: How can impurity profiles be characterized during scale-up synthesis?

Answer:

- HPLC-MS : Use C18 columns (ACN/water + 0.1% TFA) to separate impurities (e.g., unreacted intermediates, hydrolysis byproducts) .

- NMR Spiking : Add authentic samples of suspected impurities (e.g., 4-cyanobenzyl chloride) to confirm identities .

- ICH Guidelines : Follow Q3A(R2) limits for reporting impurities (>0.1% for APIs) .

Advanced: What bioconjugation strategies enable its use in targeted drug delivery systems?

Answer:

- Click Chemistry : Attach azide-functionalized antibodies to alkyne-modified derivatives via Cu(I)-catalyzed cycloaddition .

- Hydrazone Linkers : React the benzonitrile group with hydrazine derivatives to form pH-sensitive conjugates .

- PEGylation : Use NHS esters to conjugate polyethylene glycol (PEG) chains, enhancing solubility and bioavailability .

Advanced: How do solvent polarity and steric effects influence its fluorescence properties?

Answer:

- Solvent Polarity : In polar solvents (e.g., DMSO), charge-transfer states (e.g., TICT) quench fluorescence; nonpolar solvents enhance emission .

- Steric Hindrance : Bulky substituents on piperazine restrict rotational freedom, increasing quantum yield (e.g., Φ from 0.2 to 0.5) .

- Time-Resolved Spectroscopy : Measure fluorescence lifetimes (τ) to distinguish between planar (PICT) and twisted (TICT) states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.